

# Technical Guide: (Rac)-BA-1049-d5, a Deuterated ROCK2 Inhibitor

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## Compound of Interest

Compound Name: (Rac)-BA-1049-d5

Cat. No.: B12382140

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## Introduction

This document provides a comprehensive technical overview of **(Rac)-BA-1049-d5**, the deuterated form of (Rac)-BA-1049, a selective Rho-associated coiled-coil containing protein kinase 2 (ROCK2) inhibitor. (Rac)-BA-1049, also known as NRL-1049 in its (R)-enantiomeric form, is a valuable research tool for investigating the roles of the Rho/ROCK signaling pathway in various physiological and pathological processes, particularly in the context of neurovascular disorders. This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's properties, supplier information, mechanism of action, and key experimental protocols.

## Compound Information

**(Rac)-BA-1049-d5** is a stable-isotope labeled version of (Rac)-BA-1049, designed for use as a tracer or internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS. Deuteration can also potentially modify the pharmacokinetic and metabolic profiles of the parent compound.

Identifier	Information
Compound Name	(Rac)-BA-1049-d5
Description	Deuterated labeled (Rac)-BA-1049[1][2]
Unlabeled (Rac)-BA-1049 CAS Number	1973494-17-5[1][3]
Primary Supplier	MedChemExpress (MCE)[1][2]
MCE Catalog Number	HY-126432S[2]

## Quantitative Data

BA-1049 demonstrates significant selectivity for ROCK2 over ROCK1. Its efficacy has been evaluated in both in vitro and in vivo models, with key quantitative data summarized below.

**Table 1: In Vitro Inhibitory Activity**

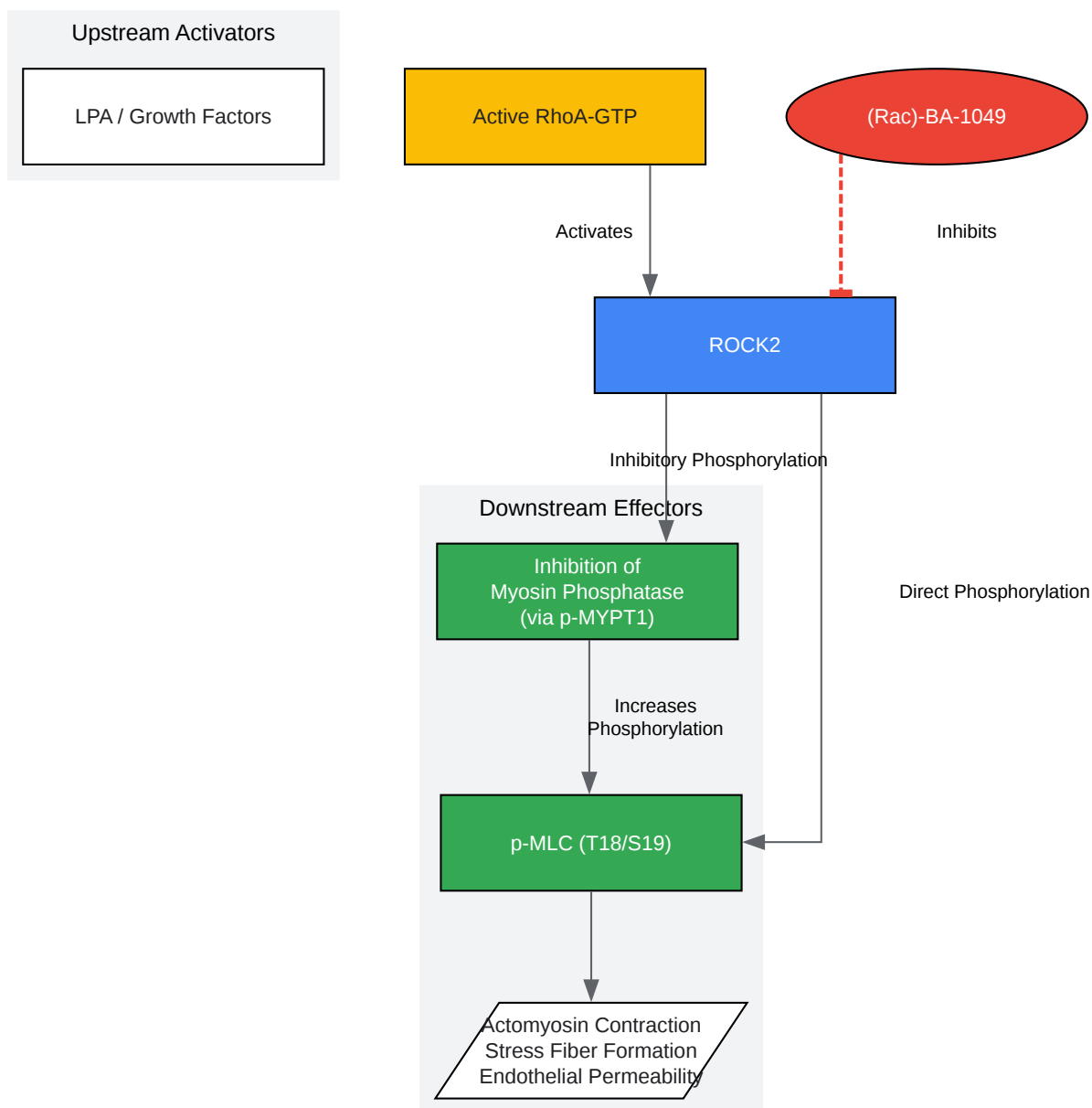
Compound	Target	Assay	IC50 / EC50	Reference
NRL-1049 (BA-1049)	ROCK2	Kinase Inhibition Assay	0.59 $\mu$ M	MedChemExpress
NRL-1049 (BA-1049)	ROCK1	Kinase Inhibition Assay	26 $\mu$ M	MedChemExpress
NRL-1049 (BA-1049)	ROCK	LPA-induced MLC2 Phosphorylation (hBMVEC)	26.3 $\mu$ M (EC50)	[4]
NRL-2017 (Metabolite)	ROCK	LPA-induced MLC2 Phosphorylation (hBMVEC)	0.95 $\mu$ M (EC50)	[4]

**Table 2: In Vivo Efficacy in Cavernous Angioma (CA) Mouse Models**

Mouse Model	Treatment & Dose (in drinking water)	Duration	Key Findings	Reference
Ccm1+/-Msh2-/-	100 mg/kg/day BA-1049	4 months	Significant decrease in CA lesion burden (p=0.022).[5]	[5]
Ccm3+/-Trp53-/-	10 and 100 mg/kg/day BA-1049	3 months	Significant decrease in CA lesion burden (p=0.002 and p=0.003, respectively).[5]	[5]
Ccm3+/-Trp53-/-	1.0, 10, and 100 mg/kg/day BA-1049	3 months	Significant dose-dependent reduction in hemorrhage (non-heme iron deposition) near lesions (p<0.05 for all doses).[5]	[5]

## Mechanism of Action & Signaling Pathway

(Rac)-BA-1049 is a selective inhibitor of ROCK2, a key downstream effector of the small GTPase RhoA. The RhoA/ROCK pathway plays a critical role in regulating endothelial cell cytoskeletal dynamics, adhesion, and contractility. In pathologies such as cerebral cavernous malformations (CCM), loss-of-function mutations in CCM genes lead to the overactivation of the RhoA/ROCK pathway, resulting in increased endothelial permeability and lesion development. BA-1049 selectively inhibits ROCK2, thereby mitigating these downstream effects.



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**Caption:** RhoA/ROCK2 signaling pathway and inhibition by (Rac)-BA-1049.

## Experimental Protocols

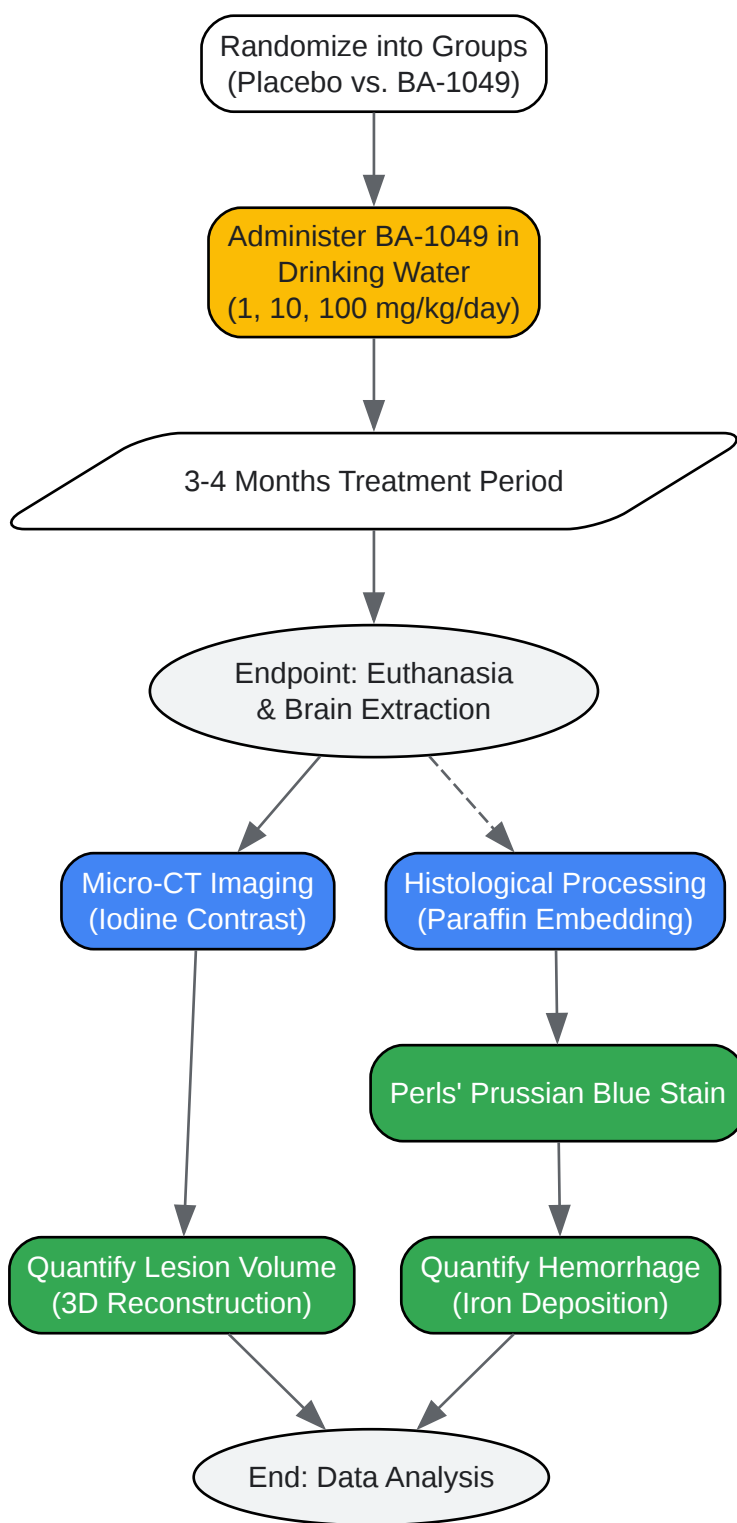
The following are detailed methodologies for key experiments involving BA-1049.

### In Vivo Efficacy in Cavernous Angioma (CA) Mouse Models

This protocol outlines the steps for evaluating the therapeutic potential of BA-1049 in reducing CA lesion burden and hemorrhage in established mouse models.

- Animal Models:
  - Utilize transgenic mouse models that recapitulate human CA disease, such as *Ccm1*<sup>+/-</sup> *Msh2*<sup>-/-</sup> (milder phenotype) and *Ccm3*<sup>+/-</sup> *Trp53*<sup>-/-</sup> (aggressive phenotype) mice on a C57BL/6 background.[\[5\]](#)
  - House animals under standard conditions with ad libitum access to food and water. All procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC).
- Drug Administration:
  - Randomize mice into placebo and treatment groups.
  - Dissolve BA-1049 in the drinking water at concentrations calculated to achieve target daily doses (e.g., 1.0, 10, and 100 mg/kg/day).
  - Administer the treatment for a period of 3 to 4 months, starting at weaning.[\[5\]](#)[\[6\]](#)
- Lesion Burden Analysis via Micro-Computed Tomography (Micro-CT):
  - At the end of the treatment period, euthanize the mice and perfuse intracardially with PBS followed by 4% paraformaldehyde (PFA).[\[5\]](#)
  - Dissect the brains and fix in 4% PFA overnight.
  - For contrast enhancement, incubate the brains in Lugol's iodine solution for 48 hours.[\[7\]](#)

- Scan the brains using a high-resolution micro-CT system. Typical scanning parameters are 50-90 kV and a voxel size of approximately 9.5  $\mu\text{m}$ .[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Reconstruct the scans into 3D images. Identify and quantify CA lesions, which appear as hyper-dense areas.[\[8\]](#)
- Calculate the total lesion volume for each brain using 3D analysis software.
- Hemorrhage Assessment via Perls' Prussian Blue Staining:
  - Following micro-CT, process the brains for histology. Embed in paraffin and cut into 5  $\mu\text{m}$  sections.
  - Deparaffinize and rehydrate the tissue sections.
  - Prepare a fresh working solution by mixing equal parts of 2% potassium ferrocyanide and 2% hydrochloric acid.[\[9\]](#)
  - Incubate sections in the working solution for 15-20 minutes.[\[9\]](#)
  - Rinse thoroughly in distilled water.
  - Counterstain with a suitable nuclear stain, such as Neutral Red, for 1 minute.[\[9\]](#)[\[10\]](#)
  - Dehydrate, clear, and mount the sections.
  - Quantify non-heme iron deposits (which stain blue) adjacent to lesions as a measure of hemorrhage.



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